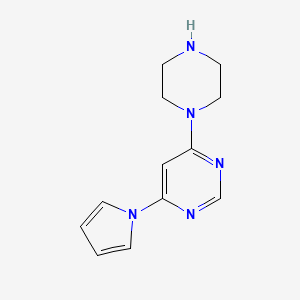

4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-piperazin-1-yl-6-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-2-6-16(5-1)11-9-12(15-10-14-11)17-7-3-13-4-8-17/h1-2,5-6,9-10,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGWPHBRLIDASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC(=C2)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 4,6-Dichloropyrimidine : The pyrimidine core with two reactive chlorine atoms at positions 4 and 6.

- N-Boc-piperazine : Piperazine protected with a tert-butoxycarbonyl (Boc) group to control reactivity.

- 1H-pyrrole or pyrrole boronic acid derivatives : Pyrrole derivatives used for coupling at the 6-position.

Stepwise Synthesis

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with N-Boc-piperazine at 4-position | N-Boc-piperazine, triethylamine (TEA), iso-propanol, 0°C to room temp, 5–6 h | Moderate to good (not specified) | Forms Boc-protected intermediate |

| 2 | Suzuki–Miyaura coupling of 6-chloropyrimidine intermediate with 1H-pyrrole boronic acid | Pd(PPh3)4 catalyst, K2CO3 base, aqueous dioxane, reflux | Moderate to good | Introduces pyrrole at 6-position |

| 3 | Boc deprotection of piperazine moiety | Trifluoroacetic acid (TFA), dichloromethane (DCM), 0°C to room temp, 6 h | High | Yields free piperazine-substituted pyrimidine |

| 4 | Purification | Column chromatography (DCM/MeOH or ethyl acetate/hexane) | — | Ensures purity and isolation of final compound |

Reaction Scheme Summary

- Step 1 : 4,6-dichloropyrimidine reacts with N-Boc-piperazine under basic conditions to selectively substitute the chlorine at the 4-position.

- Step 2 : The 6-chloropyrimidine intermediate undergoes palladium-catalyzed Suzuki–Miyaura coupling with a pyrrole boronic acid derivative to install the pyrrole group.

- Step 3 : Acidic treatment with TFA removes the Boc protecting group from the piperazine nitrogen, yielding the target compound.

- Step 4 : Purification by column chromatography isolates the pure 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine.

Research Findings and Optimization Notes

- The nucleophilic aromatic substitution step is facilitated by the electron-deficient nature of the pyrimidine ring, allowing selective substitution at the 4-position over the 6-position under controlled conditions.

- The Suzuki–Miyaura coupling is a robust method for introducing heteroaryl groups such as pyrrole, providing good yields and functional group tolerance.

- Boc protection of piperazine is critical to prevent side reactions during coupling and to improve overall synthetic efficiency.

- Deprotection with TFA is mild and effective, preserving the integrity of the pyrimidine and pyrrole rings.

- Purification via silica gel chromatography using solvent systems like DCM/MeOH or ethyl acetate/hexane yields pure compounds suitable for biological evaluation.

Comparative Data Table of Related Pyrimidine Derivatives Synthesis

Additional Methodological Insights

- Alternative bases such as triethylamine or N-ethyl-N,N-diisopropylamine may be used depending on the reaction step to optimize yields and purity.

- The use of protected piperazine derivatives improves selectivity and reduces side reactions during the coupling steps.

- Reaction times typically range from 5 to 20 hours depending on the step and scale.

- The choice of solvent (iso-propanol, DCM, aqueous dioxane) and temperature control (0°C to room temperature or reflux) are crucial for optimal reaction outcomes.

Chemical Reactions Analysis

Types of Reactions

4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can modify the pyrimidine ring or the attached groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halides, alkylating agents, and various catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structure.

Industrial Applications: The compound may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrrole groups can facilitate binding to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

Key structural analogs differ in substituent groups at the pyrimidine core, leading to variations in biological activity, solubility, and metabolic stability.

Table 1: Comparative Analysis of Pyrimidine Derivatives

Key Observations:

Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound) generally exhibit higher solubility and flexibility compared to piperidine analogs (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) due to the additional nitrogen atom in piperazine, which facilitates hydrogen bonding .

Pyrrole vs. Pyrazole: Replacing pyrrole (target compound) with methylpyrazole (CAS 1706454-54-7) reduces molecular mass (257.3 vs.

Sulfonyl and Fluorophenyl Groups : Introducing sulfonyl (e.g., compound in ) or fluorophenyl (e.g., ) moieties enhances target selectivity and metabolic stability but may reduce solubility.

Structure-Activity Relationship (SAR)

- Position 6 Substitution: demonstrates that substitution at position 6 in pyridazinones (e.g., fluorophenyl-piperazine) significantly enhances anti-inflammatory activity . Analogously, pyrrole or pyrazole at position 6 in pyrimidines may dictate kinase selectivity.

- Piperazine Modifications : Sulfonyl-piperazine derivatives (e.g., ) show improved pharmacokinetics due to enhanced electron-withdrawing effects, whereas methylpiperazine (e.g., ) balances lipophilicity and solubility.

Biological Activity

4-(Piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in scientific research.

Chemical Structure and Synthesis

The molecular formula of 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is , with a molecular weight of approximately 225.28 g/mol. The compound features a pyrimidine ring substituted with a piperazine and a pyrrole group, which may contribute to its biological properties.

Synthesis Steps:

- Formation of the Pyrimidine Core: This typically involves condensation reactions between aldehydes and amidines.

- Introduction of the Piperazine Group: Nucleophilic substitution reactions are commonly used to attach the piperazine moiety.

- Attachment of the Pyrrole Group: This can be achieved through cross-coupling reactions or direct substitutions.

Biological Activity

Research indicates that 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of piperazine and pyrrole groups is believed to enhance these effects, making them potential candidates for developing new antibiotics.

Anticancer Properties

The compound's mechanism may involve the inhibition of specific kinases involved in cancer cell signaling pathways. Preliminary studies suggest that it could modulate cellular proliferation and apoptosis, indicating potential as an anticancer agent.

Neuropharmacological Effects

Given the structural similarities to known psychoactive compounds, there is interest in evaluating its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Research has indicated that related compounds can act as serotonin reuptake inhibitors, suggesting possible antidepressant properties.

The biological activity of 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine likely involves interaction with specific enzymes or receptors. The piperazine and pyrrole groups facilitate binding to these targets, potentially modulating their activity.

Potential Targets:

- Kinases: Involved in various signaling pathways critical for cell growth and survival.

- Serotonin Receptors: Modulating serotonin levels could have implications for treating mood disorders.

Case Studies

Case Study 1: Antidepressant Activity

A study evaluated a series of piperazine derivatives for their serotonin reuptake inhibition. One compound demonstrated significant efficacy in reducing immobility times in rat models, suggesting potential antidepressant effects .

Case Study 2: Anticancer Activity

In vitro studies using cancer cell lines showed that derivatives of 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine inhibited cell proliferation at micromolar concentrations, highlighting its potential as an anticancer agent .

Research Findings Summary Table

Q & A

Basic: What are the established synthetic routes for 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine?

Methodological Answer:

The synthesis typically involves coupling reactions between piperazine and pyrrole-modified pyrimidine precursors. For example:

- Step 1: Preparation of the pyrimidine core via cyclocondensation of substituted amidines with β-diketones or aldehydes.

- Step 2: Introduction of the pyrrole moiety through nucleophilic aromatic substitution (SNAr) at the 6-position of the pyrimidine ring under reflux conditions (e.g., using DMF as a solvent at 100–120°C) .

- Step 3: Piperazine coupling at the 4-position via Buchwald-Hartwig amination or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to facilitate C–N bond formation .

Key Optimization: Reaction yields improve with anhydrous solvents, inert atmospheres (N₂/Ar), and controlled temperature gradients.

Basic: How is the structural integrity of this compound verified post-synthesis?

Methodological Answer:

Structural validation employs:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Resolves bond lengths/angles (e.g., N–C distances in piperazine: ~1.45–1.50 Å) and crystal packing motifs .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ ion for C₁₁H₁₄N₆: calculated 231.1356, observed 231.1359) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) with ligands (BINAP, DavePhos) to enhance coupling efficiency .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene/THF reduces side reactions.

- Temperature Gradients: Lower temperatures (e.g., 80°C) minimize decomposition; microwave-assisted synthesis reduces reaction time .

- Purification: Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate >95% pure product .

Advanced: What strategies are employed for structure-activity relationship (SAR) studies on this scaffold?

Methodological Answer:

SAR studies focus on:

- Substituent Variation:

- Replace pyrrole with other heterocycles (e.g., imidazole, triazole) to assess binding affinity .

- Modify piperazine with electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) to enhance metabolic stability .

- Biological Assays:

- Enzyme Inhibition: Test against kinases (e.g., EGFR, CDK2) using fluorescence polarization assays .

- Cellular Uptake: Measure logP values (e.g., via shake-flask method) to correlate hydrophobicity with membrane permeability .

Basic: How is compound purity assessed, and what thresholds are acceptable for in vitro studies?

Methodological Answer:

- Analytical Techniques:

- HPLC: Purity ≥95% (retention time compared to standards; area under the curve >95%).

- TLC: Single spot under UV (Rf value matching reference).

- Acceptance Criteria:

- In vitro assays: ≥95% purity to avoid off-target effects.

- In vivo studies: ≥98% purity (validated by LC-MS/MS) .

Advanced: How can computational methods predict biological targets for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with:

- Kinase domains (e.g., ATP-binding pockets) based on piperazine’s hydrogen-bonding capacity .

- GPCRs (e.g., serotonin receptors) due to structural similarity to known ligands .

- Pharmacophore Mapping: Identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) using MOE or Phase .

- MD Simulations: Assess binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) with GROMACS .

Advanced: How are conflicting bioactivity data resolved across different studies?

Methodological Answer:

- Data Triangulation:

- Validate assay conditions (e.g., ATP concentration in kinase assays) .

- Compare cell lines (e.g., HEK293 vs. HeLa) for receptor expression levels.

- Control Experiments:

- Use knockout models (e.g., CRISPR-Cas9) to confirm target specificity .

- Replicate studies with standardized protocols (e.g., NIH/WHO guidelines).

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-term: Store at -20°C in desiccated, amber vials to prevent photodegradation.

- Long-term: Lyophilize and store under argon at -80°C.

- Stability Monitoring: Periodic NMR/HPLC checks (every 6 months) to detect decomposition .

Advanced: How can regioselective functionalization of the pyrimidine ring be achieved?

Methodological Answer:

- Directing Groups: Install temporary groups (e.g., -OMe, -NH₂) at the 2-position to guide cross-coupling at the 4- and 6-positions .

- Transition Metal Catalysis: Use Pd/Cu systems for Sonogashira or Suzuki-Miyaura reactions at halogenated positions .

- Microwave Irradiation: Enhances regioselectivity in SNAr reactions (e.g., 6-position substitution) .

Advanced: What in silico tools predict ADMET properties for this compound?

Methodological Answer:

- Software: SwissADME, pkCSM, or ADMET Predictor.

- Key Parameters:

- Absorption: High Caco-2 permeability (predicted Papp >8 × 10⁻⁶ cm/s).

- Metabolism: CYP3A4 inhibition risk (use structural alerts for N-oxidation sites).

- Toxicity: Ames test predictions for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.